molecular formula C24H24FN3O B2513172 N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide CAS No. 478079-62-8

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide

Cat. No.: B2513172
CAS No.: 478079-62-8
M. Wt: 389.474
InChI Key: DIVFGLMOHWLHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide is a synthetic organic compound designed for pharmacological and biochemical research. Its molecular architecture incorporates a benzamide core linked to a phenylpiperazine moiety, a structural feature common in ligands targeting central nervous system receptors and ion channels. Piperazine-based compounds are frequently investigated for their potential to interact with a range of neurological targets . Specifically, research into structurally similar molecules has highlighted their significance as a pharmacophore in the development of T-type calcium channel blockers, which are relevant in the study of pain signaling pathways . The integration of the fluorophenyl group is a common strategy in medicinal chemistry to influence the molecule's electronic properties, metabolic stability, and binding affinity. This compound serves as a valuable chemical tool for scientists exploring the structure-activity relationships of G-protein coupled receptor ligands or ion channel modulators. It is intended for use in in vitro binding assays, functional activity studies, and as a building block in the synthesis of more complex chemical entities for basic scientific investigation. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O/c1-18-6-5-7-19(16-18)24(29)26-20-10-11-23(22(25)17-20)28-14-12-27(13-15-28)21-8-3-2-4-9-21/h2-11,16-17H,12-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVFGLMOHWLHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by This compound Based on its potential interaction with neuronal voltage-sensitive sodium channels, it could be inferred that it may influence the sodium ion transport pathway, which is critical for the generation and propagation of action potentials in neurons.

Result of Action

The molecular and cellular effects of This compound Based on the potential interaction with neuronal voltage-sensitive sodium channels, it could be hypothesized that this compound may inhibit the rapid, repetitive firing of neurons, a characteristic feature of seizure activity. This could potentially result in an anticonvulsant effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Molecular Weight Notable Data/Activity Reference
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide 3-fluoro, 4-phenylpiperazine, 3-methylbenzamide ~433 (estimated) N/A (hypothetical target: kinase inhibition) N/A
3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide Ethynyl, trifluoromethyl, 4-methylpiperazine 415.45 Molecular formula: C₂₃H₂₄F₃N₃O; potential kinase inhibitor
N-(5-bromo-2-(4-methylpiperazin-1-yl)phenyl)-3-methylbenzamide 5-bromo, 4-methylpiperazine N/A Structural confirmation via ¹H/¹³C NMR and MS (ESI)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Chromen-4-one, dual fluoro substituents 589.1 MP: 175–178°C; potential anticancer/kinase inhibition
N-[(1R,3S)-3-isopropyl-3-({4-[2-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Trifluoromethylphenyl, cyclopentyl-tetrahydrofuran 468.2 MS (M+H): 468.2; GPCR modulation
Key Observations:

Substituent Effects: Fluoro Groups: Present in the target compound and analogs (e.g., ), fluorine enhances lipophilicity and metabolic resistance. Benzamide Variations: Ethynyl and trifluoromethyl groups () increase molecular weight and may improve binding but reduce solubility.

Synthetic Approaches: The target compound likely employs palladium-catalyzed cross-coupling (e.g., Sonogashira for ethynyl derivatives in ) or nucleophilic aromatic substitution for fluorine introduction. Analogs with chromen-4-one () require Suzuki-Miyaura coupling for boronic acid integration.

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility
  • The target compound’s estimated molecular weight (~433) is comparable to analogs like (415.45), suggesting moderate bioavailability.
Binding and Selectivity
  • Phenylpiperazine vs. Methylpiperazine : Phenylpiperazine (target compound) enables π-π stacking with aromatic residues in targets like dopamine receptors, while methylpiperazine () may favor hydrogen bonding.
  • Fluorine Positioning : The 3-fluoro substituent in the target compound likely improves binding to ATP pockets in kinases, similar to dual fluoro-substituted chromen derivatives ().

Challenges and Innovations

  • Metabolic Stability : Fluorine in the target compound reduces oxidative metabolism, but bulkier groups (e.g., trifluoromethyl in ) may complicate hepatic clearance.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Methodology :

  • Starting material : 3-Fluoro-4-nitrobenzene.
  • Reaction with 1-phenylpiperazine :
    • Nitro group activation facilitates nucleophilic attack by the piperazine nitrogen.
    • Conditions : DMSO, K2CO3, 80–100°C, 12–24 hours.
  • Nitro reduction :
    • Catalytic hydrogenation (H2, Pd/C) or Fe/HCl converts the nitro group to an amine.

Mechanistic Insight :
The electron-withdrawing nitro group enhances electrophilicity at the para position, enabling substitution. Subsequent reduction yields the aniline intermediate.

Amide Bond Formation

Schotten-Baumann Reaction

Methodology :

  • Acylation of 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline :
    • Reagent : 3-Methylbenzoyl chloride.
    • Conditions : Aqueous NaOH, THF, 0–5°C, 1–2 hours.

Workup :

  • Neutralization with HCl precipitates the crude product, purified via recrystallization (ethanol/water).

Carbodiimide-Mediated Coupling

Methodology :

  • Activation of 3-methylbenzoic acid :
    • Reagents : EDCI, HOBt, DMF.
  • Coupling with the aniline intermediate :
    • Conditions : RT, 12–24 hours.

Advantages :

  • Avoids handling acyl chlorides.
  • Suitable for acid-sensitive substrates.

Alternative Routes

One-Pot Sequential Synthesis

Methodology :

  • In situ generation of 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline :
    • Combines SNAr and nitro reduction in a single reactor.
  • Direct acylation :
    • Adds 3-methylbenzoyl chloride after filtration.

Efficiency :
Reduces purification steps but requires compatibility between reaction conditions.

Analytical Data and Characterization

Property Value Method
Molecular Formula C24H24FN3O HRMS
Melting Point Not reported
1H NMR (CDCl3) δ 7.85 (d, 1H), 7.45–7.20 (m, 10H)
HPLC Purity >95%

Critical Analysis of Methods

SNAr vs. Buchwald-Hartwig

  • SNAr : Cost-effective but limited by electronic effects; low yields with deactivated arenes.
  • Buchwald-Hartwig : Broad substrate scope but requires expensive catalysts.

Scalability Challenges

  • Palladium residues in API synthesis necessitate rigorous purification.
  • Moisture-sensitive intermediates (e.g., acyl chlorides) demand anhydrous conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.